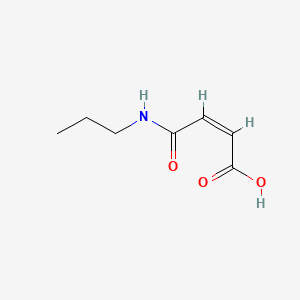
5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine” is a chemical compound that belongs to the class of triazines. Triazines are a group of heterocyclic compounds that contain a ring structure composed of three nitrogen atoms and three carbon atoms1. The “2,5-Dichlorophenyl” part indicates that it has a phenyl (benzene) ring with two chlorine atoms attached at the 2nd and 5th positions1.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate precursors under controlled conditions. However, without specific literature or patents, it’s challenging to provide a detailed synthesis route.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazine ring attached to a 2,5-dichlorophenyl group. However, without specific experimental data, it’s difficult to provide a detailed analysis of its molecular structure.
Chemical Reactions Analysis
Triazines are known to undergo a variety of chemical reactions, including substitutions and additions, depending on the conditions and reagents used. The presence of the dichlorophenyl group may also influence the reactivity of the compound2.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the dichlorophenyl group and the amine group) would influence properties like solubility, melting point, and reactivity4.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine and its derivatives have been synthesized for antimicrobial activities. These compounds, derived from various ester ethoxycarbonylhydrazones and primary amines, have demonstrated moderate to good activities against microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Crystal Structure Analysis
The crystal structure of similar compounds, like anilazine, a triazine fungicide, has been explored. Such studies reveal molecular arrangements and bonding interactions, which are crucial for understanding the compound's chemical properties and potential applications (Jeon et al., 2014).
Synthesis Methodologies
Innovative methods for synthesizing triazin-amine derivatives have been developed. These methodologies focus on creating various compounds efficiently and selectively, which can be crucial for producing pharmaceutically relevant derivatives (Dolzhenko et al., 2008).
Amination Processes
Amination techniques for 1,2,4-triazines have been studied, providing insights into chemical reactions and processes essential for the synthesis of triazin-amine compounds. This research contributes to a deeper understanding of chemical synthesis techniques (Rykowski & Plas, 1982).
Antihypertensive Agents
Some 1,2,4-triazol-3-amines, closely related to 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine, have been explored for their potential as antihypertensive agents. This signifies the possible therapeutic applications of triazine derivatives in medical science (Meyer et al., 1989).
Procognitive Properties
Studies on 1,3,5-triazine derivatives, including those with chlorine substituents, have highlighted their potential as 5-HT6R agents with procognitive effects. This research indicates the utility of such compounds in treating memory impairment (Sudoł et al., 2020).
Anticancer Evaluation
Novel 1,2,4-triazol-3-one derivatives, structurally similar to 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine, have shown anticancerous action against various human tumor cell lines, underscoring their potential in cancer therapy (Kattimani et al., 2013).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties. Generally, handling of chemical compounds requires appropriate safety measures to prevent exposure and minimize risk45.
Direcciones Futuras
Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its safety profile. However, without more specific information, it’s difficult to predict exact future directions.
Please note that this information is based on general knowledge and similar compounds, and may not accurately represent “5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine”. For detailed and accurate information, specific studies and literature on this exact compound would be needed.
Propiedades
IUPAC Name |
5-(2,5-dichlorophenyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4/c10-5-1-2-7(11)6(3-5)8-4-13-15-9(12)14-8/h1-4H,(H2,12,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPJNRNMMDWCBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CN=NC(=N2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxo-4-{2-[4-(propanylamino)benzoyl]hydrazino}-2-butenoic acid](/img/structure/B1365452.png)
![4-[N'-(3-Hydroxy-naphthalene-2-carbonyl)-hydrazino]-4-oxo-but-2-enoic acid](/img/structure/B1365456.png)
![(2E)-3-{N-[2-(4-methoxyphenyl)acetylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1365458.png)
![3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid](/img/structure/B1365462.png)

![(NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine](/img/structure/B1365464.png)

![4-Oxo-4-[2-(2-thienylcarbonyl)hydrazino]-2-butenoic acid](/img/structure/B1365469.png)
![1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxamide](/img/structure/B1365470.png)

![(2E)-4-{2-[(4-ethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365476.png)
![(E)-4-[2-[4-(3-chloro-2-methylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365481.png)

![(2E)-3-[N-(cyclohexylcarbonylamino)carbamoyl]prop-2-enoic acid](/img/structure/B1365483.png)